molecular formula C9H10N2O B8484673 2-Hydroxymethyl-3-methylpyrrolo [2,3-b]pyridine CAS No. 145934-56-1

2-Hydroxymethyl-3-methylpyrrolo [2,3-b]pyridine

Cat. No. B8484673
M. Wt: 162.19 g/mol
InChI Key: GUIYIJDWFCIQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05439917

Procedure details

2,3-dimethylpyrrolo[2,3-b]pyridine(0,2 g 0.0014 mol) was treated in 3 ml acetic acid with an equimolecular amount of bromine and after 5 min yellow precipitate was formed. The solid was filtered off and treated with 3 ml water for 60 min. The mixture was made alkaline with bicarbonate and extracted with methylene chloride. When the organic layer had been dried and evaporated the product was isolated as a yellow oil. (0,12 g, 53%).
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11].BrBr.C(O)(=[O:16])C>>[OH:16][CH2:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
0.0014 mol
Type
reactant
Smiles
CC1=C(C=2C(=NC=CC2)N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
ADDITION
Type
ADDITION
Details
treated with 3 ml water for 60 min
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
When the organic layer had been dried
CUSTOM
Type
CUSTOM
Details
evaporated the product
CUSTOM
Type
CUSTOM
Details
was isolated as a yellow oil

Outcomes

Product
Name
Type
Smiles
OCC1=C(C=2C(=NC=CC2)N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.